Product packaging for Lasioglossin LL-III(Cat. No.:)

Lasioglossin LL-III

Cat. No.: B1576218
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), represent a fundamental component of the innate immune system across all classes of life. wikipedia.orgnih.gov These naturally occurring molecules are typically small, consisting of 12 to 50 amino acids, and are characterized by their cationic and amphipathic nature. frontiersin.orgmdpi.comubc.ca This structure allows them to interact with and disrupt the negatively charged membranes of microbes, leading to cell death. frontiersin.orgmdpi.com

While the term "Antimicrobial Peptide" highlights their direct action against a broad spectrum of pathogens including bacteria, fungi, and enveloped viruses, the designation "Host Defense Peptide" is increasingly used to encompass their wider range of biological activities. wikipedia.orgnih.govfrontiersin.org These functions extend beyond direct killing and include immunomodulation, anti-inflammatory effects, and the promotion of wound healing. nih.govfrontiersin.orgmdpi.com HDPs are considered a promising alternative to conventional antibiotics due to their broad-spectrum activity and the lower likelihood of pathogens developing resistance. ubc.caresearchgate.net Their mechanism often involves targeting multiple aspects of the microbial cell, making it more difficult for resistance to emerge. ubc.ca

Discovery and Biological Origin of Lasioglossin LL-III

This compound is a cationic antimicrobial peptide originally isolated from the venom of the eusocial bee, Lasioglossum laticeps. researchgate.netnih.govnih.gov The venom of arthropods, including bees, is a rich source of biologically active compounds with potential pharmacological applications. researchgate.netresearchgate.net The isolation of this compound was part of a study that identified a new family of antimicrobial peptides from this bee species. nih.govmdpi.com

Three distinct but structurally related peptides were discovered and named Lasioglossin I (LL-I), Lasioglossin II (LL-II), and Lasioglossin III (LL-III). nih.govmdpi.com These pentadecapeptides (peptides containing 15 amino acids) share a significant degree of sequence homology. nih.goviiitd.edu.in Among the three, this compound demonstrated the most potent and broad-spectrum antimicrobial activity. researchgate.netmdpi.com All three lasioglossins exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

The primary sequences of the Lasioglossin family are detailed in the table below.

Peptide Amino Acid Sequence
Lasioglossin-IH-Val-Asn-Trp-Lys-Lys-Val-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH₂ nih.gov
Lasioglossin-IIH-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH₂ nih.gov
Lasioglossin-IIIH-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Val-Lys-NH₂ researchgate.netnih.gov

Isolation from Lasioglossum laticeps Venom

Significance of this compound as a Research Model for Novel Bioactive Compounds

This compound has emerged as a significant subject of research for the development of new bioactive compounds. Its potent antimicrobial and antifungal properties, coupled with low hemolytic activity and toxicity to mammalian cells, make it an attractive candidate for further investigation. researchgate.netnih.govfrontiersin.org The peptide's ability to kill a wide range of bacteria and even cancer cells in vitro has spurred studies into its mechanism of action and potential therapeutic applications. researchgate.netnih.gov

The structure of this compound, which forms an amphipathic alpha-helix upon contact with membranes, is a key area of study. nih.govuniprot.org Research has explored how modifications to its amino acid sequence, such as truncations or substitutions, affect its biological activity. nih.gov For instance, studies on analogues where the central glycine (B1666218) residue was replaced have been conducted to understand the role of the peptide's structure in its function. nih.gov This research into structure-activity relationships is crucial for designing synthetic peptides with improved efficacy and specificity. mdpi.com Furthermore, its potential as an antimicrobial coating for biomedical devices is being explored. researchgate.net

Properties

bioactivity

Gram+ & Gram-, Cancer cells

sequence

VNWKKILGKIIKVVK

Origin of Product

United States

Molecular Architecture and Conformation of Lasioglossin Ll Iii

Primary Structure Elucidation and Peptide Sequence Analysis

The primary structure of Lasioglossin LL-III is a linear chain of 15 amino acids with an amidated C-terminus. researchgate.netrsc.org The specific amino acid sequence was determined to be H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Val-Lys-NH2. nih.gov This sequence gives the peptide a net positive charge of +6 at neutral pH, a key feature for its initial interaction with negatively charged microbial membranes. researchgate.net

The elucidation of this primary sequence was accomplished through established biochemical techniques. Researchers employed methods including tandem mass spectrometry and Edman degradation to definitively identify the order of the amino acid residues. iiitd.edu.inmtoz-biolabs.comresearchgate.net

Secondary Structure Characterization in Various Environments

The secondary structure of LL-III is not fixed; instead, it is highly dependent on its surrounding environment. This adaptability is a hallmark of many antimicrobial peptides and is crucial for their mechanism of action.

Unstructured Conformation in Aqueous Solution

In a neutral aqueous buffer, this compound lacks a well-defined secondary structure. nih.govresearchgate.net Circular dichroism (CD) spectroscopy, a technique sensitive to peptide backbone conformation, reveals a spectrum characteristic of a predominantly random coil state. nih.govresearchgate.net This is indicated by a distinct negative band at approximately 200 nm. nih.gov While largely unstructured, spectral deconvolution suggests that small fractions of α-helix and β-turn structures may exist in equilibrium in solution. nih.gov This disordered conformation in an aqueous environment is typical for many amphipathic peptides prior to encountering a target membrane.

Induction of Alpha-Helical Conformation in Membrane-Mimetic Environments

A significant conformational change occurs when LL-III is introduced to a membrane-like environment. In the presence of membrane-mimetic solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS), LL-III folds into a distinct alpha-helical structure. researchgate.netnih.gov This induced folding is a critical step, organizing the peptide into an amphipathic structure where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix.

The composition of the lipid bilayer has a profound impact on the secondary structure of LL-III. This has been demonstrated through studies using liposomes—artificial vesicles that model cell membranes.

When exposed to vesicles composed of zwitterionic (neutrally charged) lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which mimic the outer membrane of eukaryotic cells, LL-III remains largely unstructured. nih.govresearchgate.net CD spectroscopy shows only a minor increase in ordered structure, with the peptide retaining a high degree of random coil conformation. nih.gov

In stark contrast, when LL-III interacts with vesicles containing anionic (negatively charged) lipids, such as a mixture of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-rac-phosphoglycerol (POPG), it undergoes a dramatic conformational shift to a predominantly alpha-helical state. nih.govresearchgate.net The electrostatic attraction between the cationic peptide and the anionic lipid headgroups facilitates this interaction, which then allows the peptide's hydrophobic residues to interact with the membrane's acyl chains, driving the helical folding. nih.gov Deconvolution of CD spectra indicates that the α-helix content can increase from approximately 15% in buffer to as high as 89% in the presence of anionic vesicles. nih.govresearchgate.net

Environmentα-Helix Content (%)β-Turn Content (%)Random Coil Content (%)
Buffer (Aqueous Solution)152362
+ POPC (Zwitterionic Vesicles)202951
+ POPC/POPG (Anionic Vesicles)89110

Table 1. Percentages of secondary structure elements for this compound in different environments, derived from the deconvolution of Circular Dichroism (CD) spectra. Data is based on a lipid-to-peptide ratio of 50. nih.govresearchgate.netresearchgate.net

Tertiary Structure Prediction and Analysis (e.g., Curved Alpha-Helical Conformation)

This distinct bend in the helix is facilitated by the glycine (B1666218) residue located in the center of the peptide sequence. iiitd.edu.in The resulting structure is amphipathic, featuring a concave hydrophobic face and a convex hydrophilic side. researchgate.netiiitd.edu.in This specific tertiary arrangement is believed to be crucial for its biological function, allowing the hydrophobic face to penetrate the lipid core of membranes while the hydrophilic, positively charged face interacts with the lipid headgroups and water. iiitd.edu.in

Advanced Structural Characterization Techniques

A combination of sophisticated analytical techniques has been essential for deciphering the structural details of this compound.

Mass Spectrometry and Edman Degradation: These methods were fundamental in determining the precise amino acid sequence, or primary structure, of the peptide. iiitd.edu.inmtoz-biolabs.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: This has been the primary tool for analyzing the secondary structure of LL-III. nih.govnih.gov It has been used to demonstrate the peptide's random coil state in aqueous solutions and its transition to an alpha-helical conformation in various membrane-mimetic environments, providing quantitative data on the percentage of different structural elements. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has provided high-resolution, three-dimensional structural information. iiitd.edu.innovoprolabs.com It was instrumental in confirming the curved alpha-helical tertiary structure and the specific spatial arrangement of its hydrophobic and hydrophilic residues when in a folded state. iiitd.edu.in

Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan residue in the LL-III sequence has been used to monitor the peptide's binding to lipid vesicles and to probe changes in its local environment upon membrane interaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in defining the high-resolution structure of this compound. Studies conducted in a mixture of trifluoroethanol and water, a solvent known to promote helix formation, have confirmed that LL-III adopts a curved α-helical conformation. iiitd.edu.innih.gov This structure is amphipathic, featuring a concave hydrophobic face and a convex hydrophilic side. nih.gov

Detailed analysis using NMR, specifically through the observation of Nuclear Overhauser Effect (NOE) contacts, provided insights into the peptide's specific intramolecular interactions. iiitd.edu.innih.gov These NOE contacts, combined with molecular modeling, suggested the presence of a bifurcated hydrogen bond. iiitd.edu.innih.gov This specific bond is thought to form between a hydrogen atom from the peptide bond of Lysine-15 and a hydrogen atom from the C-terminal amide group, both connecting to the carbonyl oxygen of Isoleucine-11. iiitd.edu.innih.gov Such an interaction contributes to the stability of the helical structure. iiitd.edu.in NMR measurements have also been performed in water/deuterium oxide mixtures to further characterize the peptide's structure. iiitd.edu.in

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in different environments. researchgate.net For this compound, CD studies have revealed that its conformation is highly dependent on the surrounding medium. nih.govresearchgate.net

In an aqueous phosphate (B84403) buffer solution, the CD spectrum of LL-III displays a distinct negative band around 200 nm, which is indicative of a predominantly random coil or unstructured conformation. nih.govresearchgate.net However, the peptide undergoes a significant conformational transition upon interaction with membrane-mimicking environments. nih.govnih.gov

In the presence of zwitterionic liposomes, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a slight increase in helical content is observed. nih.govresearchgate.net The conformational change is far more dramatic in the presence of negatively charged liposomes, which serve as models for pathogenic or tumor cell membranes. nih.govrsc.org When interacting with vesicles composed of a mixture of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-rac-phosphoglycerol (POPG) or POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylserine (POPS), LL-III adopts a pronounced α-helical structure. nih.govrsc.orgrsc.org This is evidenced by the appearance of two characteristic minima in the CD spectrum at approximately 208 nm and 220 nm, along with a positive maximum around 195 nm. nih.govrsc.org Deconvolution of the CD spectra shows a stark increase in α-helix content from about 15% in buffer to as high as 89% in the presence of POPC/POPG vesicles. nih.govresearchgate.net This induced helicity is believed to be driven by selective electrostatic and hydrophobic interactions with anionic lipids. nih.gov

The high degree of α-helical conformation has also been confirmed in the presence of trifluoroethanol and sodium dodecyl sulfate solutions. iiitd.edu.innih.gov The segregation of polar and hydrophobic residues in the helical structure results in a significant hydrophobic moment, which facilitates effective interaction with phospholipids (B1166683) at the membrane-water interface. rsc.orgrsc.org

Table 1: Secondary Structure Content of this compound in Different Environments

The following table, derived from the deconvolution of Circular Dichroism (CD) spectra, illustrates the percentage of different secondary structure elements of this compound in a buffer solution and in the presence of large unilamellar vesicles (LUVs). researchgate.net

Systemα-Helix (%)β-Turn (%)Random Coil (%)
LL-III in buffer 152362
+POPC 202951
+POPC/POPG 89110

Elucidation of Lasioglossin Ll Iii S Molecular Mechanism of Action

Interfacial Dynamics and Peptide-Membrane Interactions

The initial and critical step in the action of Lasioglossin LL-III involves its interaction with the cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, leading to significant reorganization of the membrane structure.

Electrostatic Interactions with Negatively Charged Phospholipids (B1166683)

The primary driving force for the initial contact between this compound and bacterial or cancerous cell membranes is electrostatic attraction. acs.orgnih.govacs.orgmdpi.com this compound is a cationic peptide, carrying a net positive charge, which allows it to preferentially bind to membranes rich in anionic phospholipids, such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS). mdpi.comnih.govresearchgate.netnih.gov These negatively charged lipids are abundant in the membranes of pathogenic bacteria and tumor cells, providing a selective targeting mechanism. nih.govnih.govrsc.orgresearchgate.net

Studies using model membranes have demonstrated that this compound has a higher affinity for negatively charged liposomes compared to neutral ones. nih.govresearchgate.netnih.gov This selective interaction is crucial for its antimicrobial and anticancer activities while contributing to its low toxicity toward healthy eukaryotic cells, whose outer membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine (PC). nih.govnih.govrsc.orgresearchgate.net The interaction is also influenced by membrane curvature, with increased peptide activity observed in more highly curved liposomes. researchgate.net

Role of Hydrophobic Interactions and Van der Waals Forces

Following the initial electrostatic attraction, hydrophobic interactions and van der Waals forces play a crucial role in stabilizing the peptide-membrane complex. acs.orgnih.govacs.orgresearcher.life Once anchored to the membrane surface, the hydrophobic residues of this compound insert into the lipid bilayer's acyl chain region. mdpi.com This insertion is a key step that reinforces the binding of the peptide to the membrane. acs.orgnih.govacs.orgresearcher.life

Molecular dynamics simulations have shown that an optimized balance between the peptide's charge and hydrophobicity is essential for its high specificity towards bacterial membranes over mammalian ones. nih.govresearcher.life This balance ensures a strong and stable interaction that is a prerequisite for the subsequent disruptive or translocating actions of the peptide.

Membrane Reorganization and Lipid Domain Formation

The binding of this compound to the membrane induces significant alterations in the lipid organization, leading to the formation of distinct lipid domains. nih.govresearchgate.netnih.gov This peptide-induced lipid segregation involves the preferential interaction of this compound with anionic lipids, causing them to cluster and form domains rich in these lipids. nih.govnih.gov

Non-Membranolytic Translocation Mechanisms

Evidence suggests that this compound can cross the cell membrane without causing complete lysis, a process known as non-membranolytic translocation. nih.govnih.govrsc.orgresearchgate.netrsc.org This mechanism allows the peptide to reach the cell's interior and interact with intracellular targets. nih.govnih.govrsc.orgrsc.org The translocation is thought to occur through the altered membrane environment created by the peptide's interaction with lipids. rsc.org

While this compound's interaction is described as non-disruptive, it does induce membrane permeabilization, allowing for the leakage of intracellular components. nih.govresearchgate.netnih.gov Leakage experiments have shown that the peptide can efficiently permeabilize model membranes, with a more pronounced effect on negatively charged membranes. nih.gov The leakage process is dependent on the peptide concentration and does not appear to involve the formation of stable pores. nih.gov Instead, it is hypothesized that the membrane reorganization and formation of lipid domains create transient defects or "lipid pores" that allow for the passage of molecules. researchgate.net This controlled permeabilization is a key feature of its non-membranolytic mode of action. nih.govnih.govrsc.orgresearchgate.net

Intracellular Target Recognition and Modulation

Following its translocation across the cell membrane, this compound is believed to exert its final biological effects by interacting with intracellular targets. nih.govnih.govrsc.orgresearchgate.netrsc.org Gel-retardation assays have provided evidence that this compound can bind to plasmid DNA, suggesting that nucleic acids may be a potential intracellular target. nih.govresearchgate.netnih.gov By binding to DNA, the peptide could interfere with essential cellular processes such as replication and transcription, ultimately leading to cell death. uniprot.org Further research is ongoing to fully elucidate the specific intracellular molecules that this compound interacts with and the precise mechanisms by which it modulates their function.

TechniqueObservationImplicationReference
Calorimetry (DSC)Peptide-membrane interaction is non-disruptive.Suggests an intracellular targeting mode of action. nih.govresearchgate.netnih.gov
Spectroscopy (CD, Fluorescence)Preferential interaction with anionic lipids, induction of lipid domains, and membrane permeabilization.Highlights the importance of electrostatic interactions and membrane reorganization. nih.govresearchgate.netnih.gov
Leakage AssaysPeptide induces membrane leakage in a concentration-dependent manner, more effectively in negatively charged membranes.Supports a mechanism of transient permeabilization rather than stable pore formation. nih.gov
Gel-Retardation AssayThis compound can interact with plasmid DNA.Suggests DNA as a potential intracellular target. nih.govresearchgate.netnih.gov
Molecular Dynamics SimulationsMembrane charge is the initial driving force, reinforced by hydrophobic and van der Waals forces.Elucidates the roles of different forces in peptide-membrane binding. acs.orgnih.govacs.org

Interaction with Nucleic Acids (e.g., Plasmid DNA)

A key aspect of LL-III's proposed intracellular action is its ability to interact with nucleic acids. Gel retardation assays have demonstrated that LL-III can effectively bind to plasmid DNA, suggesting that DNA may be a significant intracellular target. researchgate.netnih.govnih.gov This interaction is thought to contribute to its antimicrobial effects by interfering with essential cellular processes such as DNA replication and protein synthesis. frontiersin.org The binding of LL-III to DNA has been confirmed through multiple experimental techniques, including fluorescence experiments, which further support the hypothesis of an intracellular mode of action. nih.gov This ability to engage with intracellular targets like DNA provides a potential explanation for its potent antimicrobial efficacy beyond simple membrane disruption. nih.govfrontiersin.org

Unresolved Aspects of Intracellular Access

A crucial yet not fully understood aspect of LL-III's mechanism is how it gains access to the cell's interior. While it is known to bind to and permeabilize bacterial membranes, the interaction is described as non-disruptive, which distinguishes it from peptides that function primarily by lysing the cell membrane. researchgate.netnih.govnih.govbiosynth.com This suggests a more sophisticated mechanism of entry, possibly involving the formation of transient pores or other translocation methods that allow the peptide to pass into the cytoplasm without causing catastrophic membrane failure. etsu.edu The initial electrostatic attraction between the cationic LL-III and the anionic components of bacterial membranes is a critical first step. acs.orgacs.org However, the precise dynamics of how the peptide subsequently crosses the lipid bilayer to engage with intracellular targets like DNA remain an area of ongoing research. uniprot.org

Molecular Dynamics (MD) Simulations in Mechanistic Studies

To unravel the complex interactions of this compound at an atomic level, researchers have increasingly turned to molecular dynamics (MD) simulations. These computational techniques provide invaluable insights into the dynamic behavior of the peptide as it interacts with cell membranes, complementing experimental findings.

Coarse-Grained and All-Atom Simulation Approaches

Both coarse-grained (CG) and all-atom (AA) MD simulations have been employed to study LL-III. acs.orgacs.org CG simulations, which simplify the representation of molecules by grouping atoms into larger beads, allow for the observation of large-scale events over longer timescales, such as the initial binding of the peptide to the membrane. acs.orgacs.orgmdpi.com This approach is particularly useful for understanding the general principles of peptide-membrane association. researchgate.net

All-atom simulations, in contrast, provide a highly detailed view of molecular interactions by explicitly representing every atom in the system. mdpi.comresearchgate.net This level of detail is crucial for elucidating the specific conformational changes in the peptide and the precise interactions with lipid molecules that govern its membrane activity. researchgate.net The combination of CG and AA simulations offers a powerful, multi-scale approach to understanding the molecular mechanisms of LL-III. acs.orgacs.org

Simulation of Peptide-Membrane Interfacial Interactions

MD simulations have been instrumental in visualizing the interfacial dynamics of LL-III with various model cell membranes. acs.orgacs.org These simulations show that the initial interaction is driven by electrostatic forces, with the positively charged residues of LL-III being attracted to the negatively charged lipids commonly found in bacterial membranes. acs.orgacs.org Following this initial binding, hydrophobic and van der Waals forces contribute to reinforcing the peptide's association with the membrane. acs.orgnih.gov

Simulations have revealed that LL-III can induce changes in the lipid bilayer, such as the formation of lipid domains. researchgate.netnih.gov The peptide has been observed to adopt an α-helical conformation upon interacting with the membrane environment. iiitd.edu.inmdpi.com The orientation and depth of insertion of the peptide into the membrane are key factors that influence its permeabilization activity, and simulations provide a means to study these dynamic processes in detail. researchgate.net

Computational Insights into Selectivity Mechanisms

A significant advantage of LL-III is its selectivity for bacterial cells over mammalian cells. researchgate.netnih.gov MD simulations have provided a molecular basis for this selectivity. The optimized ratio of charged to hydrophobic residues in LL-III is thought to be a key determinant of its specificity. acs.orgacs.org Simulations comparing the interaction of LL-III with bacterial and mammalian membrane models demonstrate that the peptide binds more strongly and stably to the anionic bacterial membranes. acs.orgacs.org This preferential interaction helps to explain why LL-III is highly active against bacteria while exhibiting low hemolytic activity. iiitd.edu.in The insights gained from these computational studies are crucial for the rational design of new antimicrobial peptides with enhanced selectivity and efficacy. nih.gov

Structure Activity Relationship Sar Studies of Lasioglossin Ll Iii

Impact of Amino Acid Substitutions on Biological Activity

To probe the functional significance of specific residues, analogues of Lasioglossin LL-III have been synthesized with targeted amino acid substitutions. A key focus of these studies has been the glycine (B1666218) residue at position 8 (Gly⁸), located in the center of the peptide sequence. researchgate.netiiitd.edu.in Researchers have replaced this glycine with alanine (B10760859) (Ala), lysine (B10760008) (Lys), and proline (Pro) to assess the impact on antimicrobial efficacy. iiitd.edu.in

The substitution of Gly⁸ with Alanine ([Ala⁸]LL-III) or Lysine ([Lys⁸]LL-III) did not dramatically alter the peptide's potent antimicrobial activity, suggesting that a small, flexible, or even a cationic residue at this position is well-tolerated. However, replacing Gly⁸ with Proline ([Pro⁸]LL-III) resulted in a significant decrease in activity, particularly against S. aureus and P. aeruginosa. iiitd.edu.in This is attributed to proline's known character as a "helix breaker," which disrupts the α-helical conformation essential for the peptide's function. iiitd.edu.in

Peptide AnalogueSequenceMinimum Inhibitory Concentration (MIC) in μM
B. subtilisS. aureusE. coliP. aeruginosa
Lasioglossin-III (LL-III)VNWKKILGKIIKVVK-NH₂0.73.91.418.7
[Ala⁸]LL-IIIVNWKKILAKIIKVVK-NH₂0.83.11.612.5
[Lys⁸]LL-IIIVNWKKILKKIIKVVK-NH₂0.83.13.125.0
[Pro⁸]LL-IIIVNWKKILPKIIKVVK-NH₂1.650.03.150.0
Data derived from Čerovský et al. (2009). iiitd.edu.in

Analysis of Truncated Peptide Fragments

The importance of the peptide's length and specific domains has been investigated through the analysis of truncated fragments. iiitd.edu.in Studies revealed the critical role of the N-terminal portion of this compound for its antimicrobial action. researchgate.netiiitd.edu.in

An N-terminal decapeptide fragment (residues 1-10, LL-III/7) retained some antimicrobial activity, though it was significantly reduced compared to the full-length peptide. iiitd.edu.in In contrast, the C-terminal decapeptide fragment (residues 6-15, LL-III/8) was almost completely inactive, demonstrating only slight activity against B. subtilis. iiitd.edu.in Further truncations of these fragments resulted in completely inactive compounds. iiitd.edu.in Similarly, a C-terminally truncated version of LL-III missing three residues was found to be only weakly cytotoxic to normal cells and lacked significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. uniprot.org These findings collectively underscore that while the N-terminal region is crucial, the entire peptide sequence is necessary for full potency. iiitd.edu.in

Peptide FragmentSequenceMinimum Inhibitory Concentration (MIC) in μM
B. subtilisS. aureusE. coliP. aeruginosa
Lasioglossin-III (Full-Length)VNWKKILGKIIKVVK-NH₂0.73.91.418.7
LL-III/7 (N-terminal 1-10)VNWKKILGKI-NH₂~50>100~25~75
LL-III/8 (C-terminal 6-15)ILGKIIKVVK-NH₂~100>100>100>100
Data derived from Čerovský et al. (2009), showing significantly decreased activity in truncated fragments. iiitd.edu.in Note: Original data for LL-III/7 and LL-III/8 were presented as percentages of LL-III activity and have been converted to approximate MIC values for comparison.

Significance of Specific Residues (e.g., Glycine, Lysine) for Activity

The roles of individual amino acids extend beyond simple substitution effects, contributing fundamentally to the peptide's structural integrity and mechanism of action.

Glycine (Gly⁸): The centrally located glycine residue provides a point of flexibility, allowing the α-helix to adopt a curved or bent conformation. iiitd.edu.in This specific kink is believed to be vital for its biological activity. iiitd.edu.inresearchgate.net The dramatic loss of activity upon substitution with proline, a rigid residue that breaks helical structures, strongly supports the hypothesis that the flexibility imparted by glycine is essential for the peptide's proper three-dimensional structure and its interaction with membranes. iiitd.edu.in

Lysine (Lys): this compound contains five lysine residues, which confer a significant net positive charge to the molecule. These cationic residues are primarily located on the hydrophilic face of the amphipathic helix. iiitd.edu.inresearchgate.net This charge is critical for the initial electrostatic attraction and binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides and phospholipids (B1166683). nih.govresearchgate.net This interaction is the first step in its membranolytic and potential intracellular mechanism of action. nih.govnih.gov

Conformational Dynamics and Activity Modulation

This compound is a linear peptide that is largely unstructured in aqueous solution but undergoes a crucial conformational change upon encountering a membrane-mimicking environment. iiitd.edu.innih.gov In the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, CD and NMR spectroscopy have confirmed that LL-III folds into a distinct, curved α-helical structure. iiitd.edu.in This induced conformation is amphipathic, featuring a hydrophobic face and a convex hydrophilic face populated by lysine residues. iiitd.edu.inresearchgate.net

This amphipathic helix is the peptide's biologically active conformation. researchgate.net The hydrophilic side engages with the negatively charged bacterial membrane surface, while the hydrophobic side interacts with the lipid acyl chains, leading to membrane perturbation and permeabilization. nih.govresearchgate.net

Modifications that alter these conformational dynamics have been shown to modulate activity. For instance, introducing a hydrocarbon staple to lock the peptide into a more rigid helical structure was found to suppress antimicrobial activity. ppm.edu.pl This suggests that the natural flexibility and specific curvature of LL-III are more effective than a constrained, highly helical conformation, highlighting the importance of its conformational dynamics. ppm.edu.pl The peptide's ability to transition from an unstructured state to a specific, bent helix upon membrane binding is a key determinant of its potent and selective antimicrobial action. nih.govnih.gov

Advanced Synthesis and Derivatization Strategies for Lasioglossin Ll Iii

Chemical Solid-Phase Peptide Synthesis Methodologies

The primary method for the chemical synthesis of Lasioglossin LL-III and its analogues is the solid-phase peptide synthesis (SPPS) approach. iiitd.edu.in This technique allows for the efficient and controlled assembly of the peptide chain on a solid support.

A common strategy employs the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) chemistry protocol. iiitd.edu.inmtoz-biolabs.com The synthesis is typically carried out on a Rink Amide MBHA (Methylbenzhydrylamine) resin, which facilitates the generation of a C-terminal amide upon cleavage, a feature often crucial for the biological activity of antimicrobial peptides. iiitd.edu.inetsu.edu

The synthesis process involves a series of repetitive steps:

Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mtoz-biolabs.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. A four-fold excess of the protected amino acid is often used to drive the reaction to completion. iiitd.edu.in The activation is typically achieved using a coupling agent system such as N,N'-diisopropylcarbodiimide (DIPC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). iiitd.edu.in

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, often using a strong acid cocktail, such as trifluoroacetic acid (TFA). mtoz-biolabs.com

Parameter Description Reference
Synthesis Method Fmoc-based Solid-Phase Peptide Synthesis (SPPS) iiitd.edu.inmtoz-biolabs.com
Resin Rink Amide MBHA resin iiitd.edu.in
Chemistry Nα-Fmoc chemistry iiitd.edu.in
Coupling Reagents DIPC/HOBt iiitd.edu.in
Cleavage Reagent Trifluoroacetic acid (TFA) mtoz-biolabs.com
A summary of the typical solid-phase synthesis methodology for this compound.

Recombinant Production Techniques

While chemical synthesis is effective for producing research quantities of this compound, recombinant DNA technology offers a more cost-effective and scalable solution for large-scale production. researchgate.netresearchgate.net

Expression Systems (e.g., Escherichia coli based systems)

Escherichia coli is a widely used host for the recombinant production of antimicrobial peptides, including this compound. researchgate.netresearchgate.net The pET expression system is a popular choice due to its strong and tightly regulated T7 promoter system. researchgate.net

A study detailed the successful production of a recombinant form of this compound using the E. coli strain BL21(DE3) as the expression host. researchgate.net To circumvent the potential toxicity of the antimicrobial peptide to the host cells, the peptide is often expressed as a fusion protein. researchgate.netnih.gov For this compound, a C-terminal poly-histidine tag (His-tag) has been utilized. researchgate.net This tag not only facilitates purification but can also help in stabilizing the expressed peptide. nih.gov The gene encoding this compound, codon-optimized for expression in E. coli, is cloned into a pET vector, such as pET22b(+). researchgate.netresearchgate.net

Optimization of Production and Purification Processes

Optimizing the expression and purification process is critical for obtaining high yields of pure, active this compound.

Production Optimization: Expression of the recombinant peptide is typically induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG). The optimal concentration of IPTG and the post-induction incubation time are key parameters to be optimized. For this compound, expression has been induced with 1 mM IPTG, followed by a 6-hour incubation period at 37°C with shaking. The peptide can be directed to the periplasmic space of E. coli, which can facilitate proper folding and simplify downstream purification. researchgate.net

Purification Process: The use of a poly-histidine tag greatly simplifies the purification process through Immobilized Metal Affinity Chromatography (IMAC). thermofisher.comnih.govspringernature.com The His-tagged this compound can be captured from the cell lysate using a resin charged with divalent metal ions, most commonly nickel (Ni-NTA). upenn.edu

The purification workflow generally involves:

Cell Lysis: The E. coli cells are harvested and lysed to release the recombinant protein.

Binding: The clarified lysate containing the His-tagged peptide is passed through a Ni-NTA agarose (B213101) column. The histidine residues on the tag form a coordinate bond with the immobilized nickel ions. thermofisher.com

Washing: The column is washed with a buffer containing a low concentration of a competing agent, like imidazole (B134444), to remove non-specifically bound proteins. researchgate.net

Elution: The purified His-tagged this compound is eluted from the column using a buffer with a high concentration of imidazole or by lowering the pH. thermofisher.comresearchgate.net

This method has been shown to yield purified this compound with an approximate molecular mass of 2.58 kDa, with an average yield of 0.7 g/L of culture. researchgate.net

Parameter Description Reference
Host Organism Escherichia coli BL21(DE3) researchgate.net
Expression Vector pET-based vector (e.g., pET22b(+)) researchgate.net
Fusion Tag C-terminal poly-histidine tag (His-tag) researchgate.net
Inducer Isopropyl-β-D-1-thiogalactopyranoside (IPTG)
Purification Method Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin thermofisher.com
Key parameters for the recombinant production and purification of this compound.

Chemical Modification and Conjugation Approaches

To enhance the therapeutic potential of this compound, various chemical modification and conjugation strategies have been explored. These modifications aim to improve properties such as stability, bioavailability, and target specificity.

Glycosylation for Enhanced Stability

One of the major limitations of peptide-based therapeutics is their susceptibility to degradation by proteases. Glycosylation, the covalent attachment of sugar moieties, is a promising strategy to overcome this challenge. frontiersin.orgresearchgate.net

A study demonstrated that the stability of this compound against protease degradation can be significantly increased by glycosylation. frontiersin.org In this approach, a single N-acetylglucosamine (NAG) molecule was covalently attached to the asparagine (Asn) residue at the N-terminal region of the peptide. frontiersin.orgresearchgate.net This N-linked glycosylation is achieved through the formation of an amide bond between the sugar and the side chain of the asparagine residue. rsc.orglifetein.com The presence of the carbohydrate moiety can sterically hinder the access of proteolytic enzymes to the peptide backbone, thereby enhancing its stability without compromising its antimicrobial activity. researchgate.net

Modification Attached Moiety Attachment Site Purpose Reference
GlycosylationN-acetylglucosamine (NAG)Asparagine (Asn) residueEnhanced stability against protease degradation frontiersin.orgresearchgate.net
Summary of glycosylation strategy for this compound.

C-Terminal and N-Terminal Derivatizations

Modifications at the C-terminus and N-terminus of this compound have been investigated to modulate its activity and to facilitate its conjugation to other molecules or surfaces. iiitd.edu.inresearchgate.netacs.org

C-Terminal Derivatization: Research has shown that C-terminal modifications can influence the activity of this compound. For instance, C-terminal deamidation resulted in a decrease in antimicrobial activity, whereas esterification of the C-terminus did not affect its potent antimicrobial activity. nih.gov Furthermore, the C-terminus can be modified to introduce a thioester linker. acs.org This is achieved by using a selectively removable protecting group on a C-terminal lysine (B10760008) residue during solid-phase synthesis. After deprotection, a thioester-containing linker can be covalently attached, which is useful for subsequent chemical ligation reactions. acs.org

N-Terminal Derivatization: The N-terminus of this compound is also a target for modification. For immobilization applications, where the peptide is tethered to a surface, modifying the N-terminus has been shown to be a viable strategy that preserves the peptide's antimicrobial activity. researchgate.net Similar to the C-terminus, a thioester linker can be introduced at the N-terminus to facilitate conjugation via chemical ligation. acs.org This allows for controlled orientation when attaching the peptide to surfaces or other molecules.

Terminus Modification Effect/Purpose Reference
C-terminusDeamidationDecreased antimicrobial activity nih.gov
C-terminusEsterificationNo effect on antimicrobial activity nih.gov
C-terminusThioester linker attachmentFacilitates chemical ligation acs.org
N-terminusThioester linker attachmentFacilitates chemical ligation for oriented immobilization researchgate.netacs.org
Overview of C-terminal and N-terminal derivatizations of this compound.

PEGylation and Other Polymer Conjugations

The covalent attachment of polymers, particularly polyethylene (B3416737) glycol (PEG), to this compound (LL-III) has been investigated as a strategy to modulate its properties, primarily for immobilization onto surfaces to create antimicrobial materials. These strategies aim to tether the peptide in a stable and functionally active orientation, often using spacer molecules to enhance its interaction with microbial targets. Research has also extended to other types of polymer conjugations, including natural polysaccharides and synthetic copolymers on nanoparticles.

PEGylation for Surface Immobilization

A primary application of PEGylating this compound is to create antimicrobial surfaces for biomedical devices. rsc.org Studies have demonstrated the feasibility of covalently immobilizing LL-III onto silicon surfaces, a model for biomaterials, using PEG spacers of varying lengths. rsc.orgresearchgate.net

One common strategy involves a multi-step chemical process:

Surface Activation: The silicon substrate is first treated with (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amino groups onto the surface. rsc.orgntu.edu.sg

Spacer Attachment: Bifunctional PEG spacers, containing reactive groups at both ends, are then attached to the aminated surface. ntu.edu.sg

Peptide Conjugation: this compound is covalently linked to the free end of the PEG spacers. rsc.orgntu.edu.sg

Research has shown that the length of the PEG spacer is a critical determinant of the immobilized peptide's antimicrobial efficacy. rsc.orgresearchgate.net In a proof-of-concept study, even at modest surface concentrations of approximately 180 ng cm⁻², the antibacterial activity of the LL-III-coated surface was significantly enhanced as the length of the PEG spacer increased. rsc.orgresearchgate.net This suggests that a longer, flexible spacer allows the tethered peptide greater freedom to interact with and disrupt bacterial membranes. rsc.org

A more advanced approach has been developed for immobilizing LL-III onto commercially available silicone catheters to combat catheter-associated urinary tract infections. rsc.org This method employs a site-specific immobilization technique to ensure optimal orientation and activity of the peptide. rsc.orgresearchgate.net The strategy involves:

Peptide Modification: The N-terminus of this compound is chemically modified with a cysteine residue (C-Lasio-III). rsc.orgresearchgate.net

Surface Platform: The silicone catheter surface is functionalized using an allyl glycidyl (B131873) ether (AGE) brush platform. rsc.orgresearchgate.net

PEG-based Coupling: A PEG-based linker is used to facilitate a specific cysteine-maleimide reaction, covalently bonding the C-Lasio-III to the surface. ntu.edu.sgrsc.org

This site-specific conjugation method resulted in a significantly higher surface density of the peptide, determined to be 6.59 ± 0.89 μg cm⁻². rsc.orgresearchgate.net The resulting AMP-coated catheter demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

Table 1: Research Findings on PEGylation of this compound on Solid Substrates You can sort the table by clicking on the headers.

SubstratePeptide FormConjugation ChemistryPEG Spacer DetailsSurface Peptide ConcentrationKey Research Finding
Silicon WaferThis compoundAPTES functionalization followed by PEG spacer and peptide coupling. rsc.orgntu.edu.sgSpacers of varying lengths were utilized. rsc.orgresearchgate.net~180 ng cm⁻² rsc.orgresearchgate.netAntibacterial activity was enhanced with increasing PEG spacer length. rsc.orgresearchgate.net
Silicone CatheterN-terminal Cysteine-modified LL-III (C-Lasio-III)Allyl glycidyl ether (AGE) brush platform with PEG-based, cysteine-directed chemical coupling. rsc.orgresearchgate.netUtilized as part of the chemical coupling platform. rsc.orgresearchgate.net6.59 ± 0.89 μg cm⁻² rsc.orgresearchgate.netAchieved high surface concentration and site-specific immobilization, leading to effective antimicrobial activity. rsc.orgresearchgate.net

Other Polymer Conjugations

Beyond PEGylation, this compound has been conjugated to other types of polymers to create novel antimicrobial materials.

Cellulose (B213188) Conjugation: this compound has been successfully conjugated to microcrystalline cellulose. acs.org This was achieved by modifying the peptide to include a thioester group and installing cysteine onto the cellulose scaffold, enabling a covalent linkage. acs.org The resulting cellulose-peptide conjugate was shown to cause a significant reduction in the concentration of viable Escherichia coli cells, demonstrating that the peptide retains its activity after being bound to the polysaccharide. acs.org

Coating on Polymer-Functionalized Nanoparticles: In another strategy, LL-III was adsorbed onto iron oxide nanoparticles (IONPs) that were first coated with an anionic copolymer, Poly(acrylic acid-co-methacrylic acid) (P(AA-co-MAA)). acs.org The successful coating of the nanoparticles with the polymer was confirmed through physicochemical characterization. acs.org The adsorption of the positively charged LL-III onto the negatively charged polymer-coated nanoparticles is driven by strong electrostatic interactions. acs.org This method achieved a high peptide loading capacity, reaching a maximum of 0.82 grams of LL-III per gram of the polymer-coated nanoparticles, with minimal desorption after washing. acs.org

Table 2: Research Findings on Conjugation of this compound with Other Polymers You can sort the table by clicking on the headers.

Polymer TypeConjugation/Adsorption MethodThis compound FormResulting MaterialKey Research Finding
Microcrystalline CelluloseCovalent bonding via thioester-modified peptide and cysteine-modified cellulose. acs.orgThioester-modified Lasioglossin-IIIAntimicrobial cellulose biopolymer. acs.orgThe peptide-cellulose conjugate retained antimicrobial activity, significantly reducing viable E. coli. acs.org
Poly(acrylic acid-co-methacrylic acid) (P(AA-co-MAA))Electrostatic adsorption onto polymer-coated nanoparticles. acs.orgThis compound (native)Peptide-adsorbed, polymer-coated iron oxide nanoparticles. acs.orgAchieved high and stable peptide loading (0.82 g/g) on the nanoparticles due to strong electrostatic interactions. acs.org

Analytical Methodologies and Biophysical Characterization for Lasioglossin Ll Iii Research

Spectroscopic Techniques

Spectroscopy is fundamental to characterizing LL-III, offering insights into its structural changes upon membrane interaction and its binding affinities.

Fluorescence spectroscopy is a primary tool for investigating the binding of LL-III to lipid membranes. nih.gov Researchers utilize the intrinsic fluorescence of the tryptophan (Trp) residue within the LL-III sequence to monitor its interaction with large unilamellar vesicles (LUVs), which serve as models for cell membranes. rsc.org The experiment typically involves setting an excitation wavelength at 280 nm and collecting the emission spectrum. rsc.org As LL-III binds to the lipid bilayer, the change in the local environment of the Trp residue results in a blue shift and an increase in fluorescence intensity. researchgate.net

By titrating the peptide solution with increasing concentrations of LUVs and monitoring the fluorescence changes, a binding isotherm can be constructed. nih.govresearchgate.net Fitting these isotherms allows for the quantitative determination of the mole fraction partition constant (Kx), which indicates the peptide's affinity for the membrane. nih.gov Studies have shown that LL-III has a notably higher affinity for negatively charged model membranes, such as those composed of a POPC/POPG mixture, compared to neutral POPC membranes. nih.govnih.gov

Fluorescence is also employed in leakage assays to assess the peptide's ability to permeabilize membranes. nih.govnih.gov These experiments use fluorescent probes like carboxyfluorescein (CF) encapsulated within liposomes. The addition of LL-III can induce pore formation or membrane disruption, leading to the release of the probe and a measurable increase in fluorescence. nih.gov Furthermore, fluorescent probes like Laurdan are used to study the hydration and micro-viscosity of the lipid bilayer, revealing that LL-III binding alters the physical state of the membrane, particularly in the headgroup region of anionic vesicles. researchgate.net

Table 1: Partition Constants of Lasioglossin LL-III with Model Membranes

Model Membrane CompositionMole Fraction Partition Constant (Kx)Reference
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)1.1 (± 0.7) x 105 nih.gov
POPC/POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol)4.5 (± 1.0) x 105 nih.gov

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for the quantitative analysis of substances in solution. drawellanalytical.com In research involving LL-III, UV-Vis spectrophotometry is primarily used to determine the concentration of the peptide in various buffers and solutions. researchgate.netacs.org This is based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength with the concentration of the substance. upi.edu For example, the concentration of LL-III has been determined by measuring its absorbance at a wavelength of 568 nm after a reaction, or by using its molar extinction coefficient. researchgate.netacs.org This ensures accurate and reproducible concentrations for use in binding, activity, and structural assays.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Calorimetric Analysis (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the effect of peptides on the thermotropic properties of lipid membranes. nih.govnih.gov In LL-III studies, DSC experiments are performed using model membranes made of lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), which have transition temperatures suitable for measurement. nih.govresearchgate.net

The DSC thermograms of these lipid vesicles show two main transitions: a pre-transition (from a lamellar gel phase to a rippled gel phase) and a main transition (from the rippled gel phase to a liquid crystalline phase). researchgate.net The interaction with LL-III alters these transitions. Studies show that LL-III affects both the pre-transition and the main transition of DPPC/DPPG vesicles, indicating an interaction with both the headgroup and the acyl chain regions of the lipids. researchgate.net Crucially, the interaction is described as non-disruptive, meaning the peptide does not cause a complete breakdown of the bilayer structure. nih.govnih.gov This finding supports the hypothesis that LL-III may act on an intracellular target rather than simply lysing the cell membrane. nih.govnih.govresearchgate.net

Table 2: Thermodynamic Parameters of DPPC/DPPG Vesicles in the Presence of this compound

SystemLipid-to-Peptide RatioMain Transition Temperature (Tm in °C)Transition Enthalpy (ΔH in kcal/mol)Reference
DPPC/DPPGAbsence of Peptide40.98.6 researchgate.net
DPPC/DPPG + LL-III10040.88.2 researchgate.net
DPPC/DPPG + LL-III5040.77.5 researchgate.net
DPPC/DPPG + LL-III2540.66.5 researchgate.net
DPPC/DPPG + LL-III1040.44.3 researchgate.net
Data derived from DSC thermograms of DPPC/DPPG vesicles. researchgate.net

Chromatographic and Mass Spectrometry Approaches for Purity and Identity Confirmation

The synthesis and purification of peptides like LL-III require rigorous quality control to ensure both purity and correct identity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude synthetic peptide and confirming its purity. iiitd.edu.in Following synthesis, LL-III is typically purified by preparative RP-HPLC to achieve an analytical purity of 96-99%. iiitd.edu.in The purity is assessed by analytical RP-HPLC, where a pure sample should appear as a single, sharp peak at a characteristic retention time. iiitd.edu.inworldscientific.com

Following purification, mass spectrometry (MS) is used to confirm the identity of the peptide. iiitd.edu.in This technique measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight that can be compared to the theoretical calculated mass of the LL-III sequence. iiitd.edu.inworldscientific.com For recombinant LL-III produced in E. coli, affinity chromatography (e.g., using a polyhistidine tag and a Ni2+ column) is used for purification. researchgate.net

Table 3: Purity and Mass Spectrometry Data for Synthetic this compound

PeptideRP-HPLC Retention Time (tR in min)PurityCalculated Mass (Da)Found Mass (Da)Reference
This compound28.296-99%1725.21725.2 iiitd.edu.in

Techniques for Investigating Peptide-Lipid Interactions

A multi-technique approach is essential to fully investigate the complex interactions between LL-III and lipid membranes. As detailed in the sections above, several key methods are employed:

Fluorescence Spectroscopy: This technique is used to measure the peptide's binding affinity (partition constant) to different model membranes and to conduct leakage assays that quantify the peptide's ability to permeabilize the lipid bilayer. nih.govrsc.org

Differential Scanning Calorimetry (DSC): DSC provides thermodynamic data on how the peptide affects the physical structure and phase transitions of the lipid bilayer, indicating whether the interaction is disruptive or non-disruptive. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: This spectroscopic method is crucial for assessing the secondary structure of LL-III. nih.govnih.gov In an aqueous buffer, LL-III is largely unstructured. researchgate.net However, upon interaction with negatively charged vesicles (POPC/POPG), it undergoes a significant conformational change, adopting a highly α-helical structure. nih.govresearchgate.net This induced helicity is a hallmark of many antimicrobial peptides and is critical for their function. nih.gov

Together, these techniques provide a comprehensive picture, revealing that LL-III preferentially binds to and adopts an α-helical structure in anionic membranes, alters the membrane's physical properties in a non-lytic manner, and induces permeabilization, suggesting a sophisticated mechanism that may involve translocation across the membrane to reach intracellular targets. nih.govnih.govresearchgate.net

Liposome-Based Assays (e.g., POPC/POPG systems)

Liposome-based assays are fundamental in studying the interactions between antimicrobial peptides and model cell membranes. For this compound, these assays have been crucial in mimicking the negatively charged membranes of pathogens and understanding the peptide's binding affinity and membrane-perturbing effects.

Researchers have utilized liposomes composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-rac-phosphoglycerol (POPG) to simulate bacterial membranes. nih.gov In contrast, uncharged POPC liposomes have been used as a control to represent eukaryotic cell membranes. nih.gov Studies have demonstrated that this compound preferentially interacts with the anionic POPC/POPG liposomes. nih.govresearchgate.net This interaction leads to the formation of lipid domains, indicating a significant rearrangement of the lipid bilayer upon peptide binding. nih.govresearchgate.net

Fluorescence leakage assays, often employing the fluorescent probe 5-carboxyfluorescein (B1664652) (CF), have been instrumental in quantifying the membrane permeabilization capabilities of this compound. researchgate.net The release of the self-quenched dye from the liposomes upon peptide addition results in an increase in fluorescence, directly correlating with the extent of membrane disruption. researchgate.net These experiments have confirmed that this compound can effectively permeabilize POPC/POPG vesicles. researchgate.net

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), have provided further insights into the thermodynamics of the peptide-membrane interaction. nih.gov Interestingly, DSC results have suggested that the interaction of this compound with the model membranes occurs in a non-disruptive manner, which points towards an intracellular mode of action rather than complete membrane lysis. nih.govresearchgate.net

Binding affinity has been quantitatively assessed through fluorescence spectroscopy, monitoring the intrinsic tryptophan fluorescence of the peptide. researchgate.net The mole fraction partition constants (Kx) were determined to be 1.1 ± 0.7 × 10^5 for POPC and 4.5 ± 1.0 × 10^5 for POPC/POPG, confirming a higher affinity for the negatively charged membranes. nih.gov

Assay TypeLiposome (B1194612) SystemKey Finding
Binding SpecificityPOPC vs. POPC/POPGPreferential interaction with anionic POPC/POPG liposomes. nih.govresearchgate.net
Membrane PermeabilizationPOPC/POPG LUVs with 5-carboxyfluoresceinPeptide induces leakage, confirming membrane permeabilization. researchgate.net
Thermodynamic InteractionDPPC and DPPC/DPPG MLVsPeptide-membrane interaction is non-disruptive. researchgate.net
Binding Affinity (Kx)POPC and POPC/POPG LUVsHigher affinity for negatively charged POPC/POPG membranes. nih.gov

Dynamic Light Scattering (DLS) and Zeta Potential Measurements

Dynamic Light Scattering (DLS) and zeta potential measurements are powerful techniques for characterizing the size distribution and surface charge of particles in a dispersion, such as liposomes or nanoparticles interacting with this compound.

TechniqueMeasurementSignificance in this compound Research
Dynamic Light Scattering (DLS)Hydrodynamic DiameterMonitors changes in liposome size upon peptide interaction (e.g., aggregation). ucd.ie
Zeta PotentialSurface ChargeConfirms binding of the cationic peptide to negatively charged surfaces by measuring the shift in surface charge. researchgate.net

Methods for Assessing Intracellular Interactions (e.g., Gel Retardation Assay)

While membrane interaction is a critical aspect of the antimicrobial activity of many peptides, some, including this compound, are believed to also have intracellular targets. nih.gov The gel retardation assay is a key method used to investigate the interaction of this compound with intracellular macromolecules, such as DNA.

This technique is based on the principle that when a molecule, like a peptide, binds to a larger molecule, such as plasmid DNA, the electrophoretic mobility of the larger molecule through an agarose (B213101) gel is altered. Specifically, the migration of the DNA through the gel is retarded or slowed down due to the increased mass and altered conformation of the DNA-peptide complex.

In studies with this compound, increasing amounts of the peptide were incubated with a fixed amount of plasmid DNA (e.g., pUC19). researchgate.net The resulting mixtures were then subjected to agarose gel electrophoresis. The results of these assays have shown that this compound is capable of interacting with plasmid DNA. nih.govresearchgate.net This finding is consistent with the hypothesis that after penetrating the bacterial membrane in a non-disruptive manner, this compound may exert its antimicrobial effects by targeting and interfering with intracellular processes, such as DNA replication or transcription. nih.govresearchgate.net

AssayPrincipleFinding for this compoundImplication
Gel Retardation AssayAltered electrophoretic mobility of DNA upon peptide binding.This compound retards the migration of plasmid DNA. researchgate.netSuggests a possible intracellular target and mechanism of action beyond membrane disruption. nih.gov

Surface Characterization Techniques for Immobilized this compound

The immobilization of antimicrobial peptides onto surfaces is a promising strategy for creating antimicrobial coatings for biomedical devices. rsc.orgresearchgate.net To verify the successful immobilization of this compound and to characterize the resulting surface properties, a variety of surface-sensitive techniques are employed.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com

In the context of this compound immobilization, XPS is used to confirm the presence of the peptide on a substrate, such as a silicon surface. rsc.orgresearchgate.net By analyzing the high-resolution spectra of elements like carbon, nitrogen, and oxygen, researchers can identify the characteristic chemical bonds associated with the peptide, distinguishing it from the underlying substrate and any linker molecules used for immobilization. frontiersin.org This provides direct evidence of successful covalent attachment.

Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. ipfdd.de It is a very sensitive method for determining the thickness of thin films, from a few angstroms to several micrometers.

When this compound is immobilized on a surface, ellipsometry can be used to measure the thickness of the resulting peptide layer. rsc.orgresearchgate.net This information is crucial for optimizing the immobilization process and for correlating the surface density of the peptide with its antimicrobial activity. For example, studies have shown that even at modest surface concentrations of approximately 180 ng/cm², immobilized this compound exhibits antibacterial activity. rsc.orgresearchgate.net

Water Contact Angle Measurements

Water contact angle measurements provide information about the hydrophobicity or hydrophilicity of a surface. The contact angle is the angle at which a liquid/vapor interface meets a solid surface. A high contact angle indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface.

The immobilization of this compound, an amphipathic peptide, is expected to alter the surface properties of the substrate. Water contact angle measurements are used to characterize these changes. rsc.orgresearchgate.net This technique can confirm the modification of the surface and provide insights into the orientation of the immobilized peptides, which can influence their interaction with bacteria and, consequently, their antimicrobial efficacy.

TechniquePrincipleApplication in this compound Research
X-ray Photoelectron Spectroscopy (XPS)Measures elemental composition and chemical states at the surface. thermofisher.comConfirms the presence of immobilized this compound on a substrate. rsc.orgresearchgate.net
EllipsometryMeasures the change in polarization of reflected light. ipfdd.deDetermines the thickness of the immobilized peptide layer. rsc.orgresearchgate.net
Water Contact Angle MeasurementsMeasures the angle of a liquid droplet on a solid surface.Characterizes the change in surface hydrophobicity/hydrophilicity upon peptide immobilization. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) (for nanoparticle analysis)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques crucial for the morphological and structural characterization of nanoparticles involving this compound. These methodologies provide high-resolution imaging that is essential for understanding the physical properties of nanocarriers designed for the delivery of this antimicrobial peptide.

Detailed Research Findings

Research on this compound has utilized electron microscopy to characterize various nanoparticle formulations intended to act as drug delivery carriers. A significant focus has been on iron oxide nanoparticles (IONPs) due to their magnetic properties, which allow for potential targeted delivery. researchgate.net

In one study, TEM was employed to examine bare iron oxide nanoparticles (BIONs) as a potential carrier for this compound. The analysis revealed the particles' optical diameter and size distribution. The nanoparticles were found to be spherical with a size distribution primarily between 6 and 14 nm. mdpi.com

Another investigation focused on coating IONPs with polymers like poly(acrylic acid-co-methacrylic acid) to enhance the adsorption and delivery of this compound. nih.govacs.orgnih.gov TEM analysis was critical in confirming the morphology and size of the synthesized IONPs before and after coating, ensuring the integrity of the core nanoparticle structure. researchgate.net

Furthermore, studies on supramolecular ureido-pyrimidinone (UPy)-coated IONs for this compound delivery have also relied on TEM. These analyses demonstrated that the resulting nanoparticles possessed a crystalline iron oxide core enveloped by a UPy shell, which also formed fibrous structures. researchgate.net While not specific to this compound, other research has shown that antimicrobial peptides can self-assemble into nanoparticles, and their morphology can be characterized by SEM and TEM, revealing spherical structures that can transition into nanofibers upon interacting with bacterial components. nih.gov

The data gathered from these microscopy techniques are fundamental for optimizing the design of nanoparticle-based delivery systems for this compound, ensuring they possess the desired physical characteristics for effective therapeutic application.

Interactive Data Table: Nanoparticle Characterization

Nanoparticle TypeMicroscopy TechniqueAverage Diameter (nm)Size Distribution (nm)Morphological Observations
Bare Iron Oxide Nanoparticles (BIONs)TEM9.936 - 14Spherical particles. mdpi.com
Bare Iron Oxide Nanoparticles (BIONs)TEM9.2 ± 0.43--
Poly(acrylic acid-co-methacrylic acid)-coated IONPsTEM--Analysis of morphology and size. researchgate.net
Ureido-pyrimidinone (UPy)-coated IONPsTEM--Crystalline iron oxide core with a UPy shell and fibers. researchgate.net

Advanced Research Applications and Conceptual Frameworks

Development of Biomaterial Coatings

The immobilization of antimicrobial peptides like Lasioglossin LL-III onto medical device surfaces is a promising strategy to combat device-associated infections by preventing bacterial colonization and biofilm formation. rsc.orgrsc.org Research has focused on developing robust methods to attach the peptide to various substrates while maintaining its potent antimicrobial activity.

A key approach to creating antimicrobial surfaces involves the covalent immobilization of this compound onto biomaterials such as silicon and silicone. rsc.orgresearchgate.net One successful strategy employed on commercial silicone catheters involves chemically modifying the N-terminus of the Lasioglossin-III peptide with a cysteine residue. rsc.orgresearchgate.net This modification allows for a specific, directed attachment to the surface. The immobilization process utilizes a combination of an allyl glycidyl (B131873) ether (AGE) brush platform and a polyethylene (B3416737) glycol (PEG) based chemical coupling. rsc.orgresearchgate.net This method ensures that the peptide is securely tethered to the catheter surface. rsc.orgnih.gov On silicon wafers, Lasioglossin-III has been covalently immobilized using (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups on the surface, followed by the attachment of PEG spacers of varying lengths. rsc.orgntu.edu.sg This site-specific immobilization is crucial for preserving the peptide's function upon being tethered. rsc.org The amount of peptide immobilized on a silicone catheter surface using the AGE brush and PEG coupling method was quantified to be 6.59 ± 0.89 μg cm⁻². rsc.orgnih.gov

Coatings of this compound have demonstrated significant antimicrobial and anti-biofilm efficacy. researchgate.net Silicone catheters coated with Lasioglossin-III showed potent antimicrobial activity against both Gram-positive (Enterococcus faecalis) and Gram-negative (Escherichia coli) bacteria, which are common pathogens in catheter-associated urinary tract infections (CAUTIs). rsc.orgcabidigitallibrary.org The coated catheters were effective at preventing the biofilm growth of these pathogens. rsc.orgnih.gov Studies confirmed that the immobilized peptide retains its membranolytic mode of action, as evidenced by adenosine (B11128) triphosphate (ATP) leakage and propidium (B1200493) iodide fluorescence assays. rsc.orgnih.gov Even at modest surface concentrations of approximately 180 ng cm⁻² on silicon surfaces, the immobilized Lasioglossin-III exhibited antibacterial activity. rsc.org The antimicrobial properties of the coated catheter were shown to be sustained for at least four days in a physiologically relevant environment, including artificial urine. rsc.orgnih.gov Furthermore, cellulose (B213188) functionalized with Lasioglossin-III not only prevented bacterial growth compared to control cellulose but also caused a significant decrease in the number of viable E. coli cells. acs.org

The length of the spacer molecule, or linker, that connects this compound to a surface plays a critical role in the activity of the immobilized peptide. rsc.org Research has shown that a PEG-based spacer is essential for the antimicrobial activity of surface-tethered Lasioglossin-III. researchgate.net Studies involving the immobilization of Lasioglossin-III on silicon surfaces via PEG spacers of varying lengths revealed that the antibacterial activity was enhanced with increasing PEG spacer lengths. rsc.orgntu.edu.sg This suggests that longer linkers provide the peptide with greater flexibility and mobility, allowing it to interact more effectively with bacterial membranes to exert its membranolytic effect. cabidigitallibrary.org This finding underscores the importance of optimizing not just the immobilization chemistry but also the spatial presentation of the peptide on the biomaterial surface. researchgate.net

Evaluation of Antimicrobial Coating Efficacy (e.g., Anti-biofilm Properties)

Investigation of this compound in Nanoparticle Delivery Systems

The association of this compound with nanoparticles is being explored as a method to enhance its therapeutic potential and create advanced drug delivery systems. nih.govmdpi.com Iron oxide nanoparticles (IONPs) have been a particular focus due to their magnetic properties, which could allow for targeted delivery. mdpi.com

The interaction between this compound and nanoparticle surfaces is governed by adsorption and desorption dynamics, which are influenced by environmental factors. nih.gov Studies on bare iron oxide nanoparticles (BIONs) have shown that the binding of the positively charged this compound is influenced by the pH and the composition of the surrounding buffer. nih.gov For instance, in water, the highest loading of the peptide on BIONs was achieved at pH 9, where the particles have a negative charge, facilitating electrostatic interaction with the cationic peptide. nih.gov The presence of a phosphate-buffered saline (PBS) buffer was found to enhance the adsorption of this compound compared to water alone. nih.gov However, the binding is reversible; a significant portion of the peptide can be lost during washing steps, indicating a non-covalent interaction. nih.gov After three washes, bare IONPs released a significant amount of the loaded peptide, with one study reporting 48.7 ± 14.1% desorption. nih.govacs.org

To improve the stability and loading capacity of this compound on nanoparticles, researchers have investigated the use of polymer coatings. mdpi.comacs.org Coating iron oxide nanoparticles with polymers such as poly(acrylic acid) (PAA), poly(methacrylic acid) (PMAA), and a copolymer of the two, poly(acrylic acid-co-methacrylic acid) [P(AA-co-MAA)], has been shown to significantly enhance peptide adsorption compared to bare IONPs. acs.orgresearchgate.net The introduction of these polymer coatings, which contain carboxylate groups, increased the adsorption of this compound by up to 208% for ION@PAA. acs.org The polymer coating also influences the stability of the peptide attachment. For instance, a PAA coating led to high adsorption with moderate desorption, while a PMAA coating resulted in lower but more stable adsorption. acs.org The ION@P(AA-co-MAA) system demonstrated a superior profile, with high adsorption efficiency and enhanced stability, retaining about 51% of the peptide after three washing steps. acs.orgnih.gov This highlights the critical role of polymer functionalization in optimizing nanoparticle-based delivery systems for cationic peptides like this compound. acs.org

Data Tables

Table 1: Efficacy of this compound Coated Silicone Catheters

Parameter Finding Reference
Immobilized Peptide Amount 6.59 ± 0.89 μg cm⁻² rsc.orgnih.gov
Pathogens Inhibited E. coli, E. faecalis rsc.orgcabidigitallibrary.org
Efficacy Duration Sustained antimicrobial properties for at least 4 days rsc.orgnih.gov

Table 2: Influence of Polymer Coatings on this compound Adsorption on Iron Oxide Nanoparticles

Nanoparticle Type Peptide Adsorption Enhancement (vs. Bare IONPs) Peptide Desorption (after 3 washes) Reference
Bare IONPs - 48.7 ± 14.1% nih.govacs.org
ION@PAA 208% Moderate acs.org
ION@PMAA 68% Low (more robust adsorption) acs.org

Theoretical and Computational Modeling of Peptide Behavior

Structure Prediction and Folding Simulations

The three-dimensional structure of a peptide is fundamental to its biological function. For this compound, computational methods are crucial for predicting its conformation and understanding its dynamic behavior, especially its interaction with bacterial membranes. While direct experimental determination of every protein structure is a painstaking process, computational approaches can bridge this gap. researchgate.net The principle that the amino acid sequence dictates the three-dimensional structure provides the foundation for these predictive methods. nih.govnih.gov

Molecular dynamics (MD) simulations, both coarse-grained (CG) and all-atom, have been instrumental in elucidating the molecular mechanisms of this compound and its variants. acs.orgnih.gov These simulations model the peptide's interactions with different cell membrane systems. acs.orgnih.gov Studies have shown that this compound, a cationic peptide, assumes an amphiphilic alpha-helical structure when it comes into contact with a cell membrane. researchgate.net This conformation is characterized by a hydrophobic side and a hydrophilic side. researchgate.net

Simulations indicate a two-step interaction process with bacterial membranes. Initially, electrostatic forces between the positively charged peptide and the negatively charged components of the bacterial membrane drive the association. nih.gov Subsequently, hydrophobic and van der Waals forces help to strengthen this binding. nih.gov Advanced computational approaches, such as those integrating predicted torsion angles and residue contacts into ultra-fast molecular dynamics simulations, offer a pathway for de novo structure prediction of peptides like this compound. nih.gov NMR spectroscopy, in conjunction with molecular modeling, has been used to confirm the formation of specific structural features, such as the alpha-helical conformation, in membrane-mimicking environments. iiitd.edu.inacs.org For instance, simulations of a hybrid peptide incorporating this compound showed that its N-terminal region maintained a stable alpha-helix structure over a 200-nanosecond simulation period. tandfonline.comnih.gov

Rational Design Principles for Peptide Engineering

Rational design is a key strategy for optimizing the properties of antimicrobial peptides (AMPs) like this compound, aiming to enhance their efficacy, selectivity, and stability. frontiersin.orgmdpi.com This approach leverages an understanding of the peptide's structure-activity relationship to make targeted modifications. mdpi.com The primary methods include template-based design, where a known peptide sequence is modified, and de novo design, which creates entirely new sequences based on desired physicochemical properties. mdpi.comfrontiersin.org

This compound has served as a valuable template for peptide engineering. tandfonline.comnih.gov A notable example is the creation of a hybrid peptide by fusing the 15-amino-acid sequence of this compound with a truncated 11-amino-acid segment of Melittin (B549807). tandfonline.comnih.gov The goal of this hybridization was to combine the high antimicrobial effect of this compound against Acinetobacter baumannii with Melittin's potency against Staphylococcus aureus. tandfonline.comnih.gov

Computational tools are integral to this design process. bohrium.com Servers and software are used to predict a range of properties for the newly designed peptides, including:

Physicochemical features (e.g., net charge, amphipathicity) bohrium.com

Antimicrobial and cell-penetrating potential bohrium.com

Lipid-binding possibility bohrium.com

Structural stability through MD simulations bohrium.com

In the case of the Lasioglossin-Melittin hybrid (LM1), a point mutation (replacing arginine with isoleucine) was introduced to further increase the peptide's antimicrobial rate. tandfonline.com Computational analysis predicted that this engineered peptide would have increased stability, higher solubility, and enhanced antimicrobial potential, which was then supported by CG simulations showing significant penetration into models of both S. aureus and A. baumannii membranes. tandfonline.comnih.govbohrium.com These design principles, which balance cationicity and hydrophobicity, are crucial for developing AMPs with high specificity for bacterial membranes over mammalian cells. nih.govacs.org

This compound as a Model for Understanding Peptide Hormesis

Hormesis is a biphasic dose-response phenomenon where a substance has a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. researchgate.net This effect has been observed with various toxins and even conventional antibiotics, where subinhibitory concentrations can paradoxically stimulate bacterial growth, metabolic activity, or biofilm formation. researchgate.netmdpi.combiorxiv.org this compound has emerged as a significant natural peptide for studying this phenomenon. mdpi.comnih.gov

In a large screening of naturally occurring peptides, this compound was identified as one of the most active inducers of a hormetic response in slow-growing mycobacteria, including Mycobacterium tuberculosis. mdpi.comnih.govsgul.ac.uk At sublethal concentrations, the peptide was found to accelerate the growth of several mycobacterial species. mdpi.comnih.gov The mechanism behind this stimulation involves inducing a more rapid transition from the lag phase (initial slow growth) to the logarithmic phase (rapid exponential growth) and sustaining the log phase for a longer period compared to untreated controls. mdpi.comnih.govsgul.ac.uk In some instances, an increased division rate was also observed. mdpi.comnih.gov

The hormetic effect of peptides like this compound is dose-dependent, with a specific concentration range that produces growth stimulation, while concentrations above this range lead to growth inhibition. mdpi.com This dual activity makes this compound a valuable tool for investigating the complex interactions between AMPs and bacteria, which can either lead to killing or, under certain conditions, a resilience-boosting response. nih.gov The study of such hormetic effects is critical for understanding how bacteria might adapt and respond to low environmental concentrations of antimicrobial agents. researchgate.net

Table 1: Hormetic Activity of Selected Peptides on Mycobacterium tuberculosis

Peptide Origin/Type Effect on Time to Positivity (TTP) Concentration Range for Growth Stimulation Ref.
This compound Natural (Bee Venom) Reduced TTP by ≥ 5% Not specified, but identified as a top natural peptide for hormesis mdpi.com, nih.gov
Ranacyclin E Natural (Frog Skin) Reduced TTP by ≥ 5% Not specified, but identified as a top natural peptide for hormesis mdpi.com, nih.gov
Peptide 14 Artificial Reduced TTP by ≥ 5% 10 ng/mL to 10 µg/mL mdpi.com, nih.gov
Peptide 14D Artificial (Stability-optimised) Reduced TTP by ≥ 5% 0.1 µg/mL to 1 µg/mL mdpi.com, nih.gov

Conceptual Role in Addressing Antimicrobial Resistance Challenges

The rise of multidrug-resistant (MDR) bacteria poses a severe global health threat, rendering many conventional antibiotics ineffective. mdpi.comnumaferm.com Antimicrobial peptides (AMPs) like this compound represent a promising conceptual framework for overcoming this challenge. mdpi.comnumaferm.comnih.gov Their potential lies in their unique mechanisms of action, which are fundamentally different from most traditional antibiotics. iiitd.edu.innumaferm.com

The primary advantage of many AMPs is their direct action on the microbial membrane. numaferm.comacs.org this compound's mode of action has been confirmed as membranolytic. rsc.orgresearchgate.net It targets the structural integrity of the bacterial cell envelope, leading to disruption and cell death. iiitd.edu.infrontiersin.org This physical mechanism of disruption makes it significantly more difficult for bacteria to develop resistance compared to antibiotics that target specific metabolic pathways or enzymes, which can be altered through single-point mutations. numaferm.comacs.org

This compound exhibits several key properties that make it a strong candidate in the fight against antimicrobial resistance:

Broad-Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netrsc.orgresearchgate.net

Anti-Biofilm Properties : It can disrupt biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. mdpi.comrsc.orgresearchgate.net

Low Resistance Potential : Because it targets the fundamental structure of the cell membrane, the evolution of resistance is less likely. numaferm.comrsc.org

Salt Resistance : It retains strong antimicrobial activity even at physiological salt concentrations, a crucial feature for therapeutic applications. researchgate.net

Conceptually, this compound serves as a blueprint for developing new antimicrobial agents. It can be used as a template for rationally designed peptides with enhanced activity and selectivity. tandfonline.comnih.gov Furthermore, its potential for immobilization on biomedical device surfaces offers a strategy to prevent infections associated with implants, a common source of resistant bacteria. rsc.orgresearchgate.net By combining this compound with delivery systems like iron oxide nanoparticles, its efficacy can be enhanced while potentially reducing toxicity, paving the way for advanced targeted therapies. ul.ieacs.org

Compound and Protein List

NameType
Acinetobacter baumanniiBacterium
Escherichia coliBacterium
IsoleucineAmino Acid
This compoundPeptide
MelittinPeptide
Mycobacterium tuberculosisBacterium
Ranacyclin EPeptide
ArginineAmino Acid
Staphylococcus aureusBacterium
ValineAmino Acid
AsparagineAmino Acid
TryptophanAmino Acid
Lysine (B10760008)Amino Acid
LeucineAmino Acid
Glycine (B1666218)Amino Acid
Alanine (B10760859)Amino Acid
ProlineAmino Acid
PenicillinAntibiotic
Cathelicidin LL-37Peptide
Protegrin-1Peptide
ImipenemAntibiotic
ColistinAntibiotic
MeropenemAntibiotic
CeftazidimeAntibiotic
FlucytosineAntifungal
Cecropin APeptide
Mastoparan MPeptide
AzolesAntifungal Class

Future Directions and Research Grand Challenges

Resolving Ambiguities in Intracellular Mechanism of Action

A primary challenge lies in elucidating the precise intracellular mechanism of action of Lasioglossin LL-III. While it is known to interact with and permeabilize cell membranes, particularly the negatively charged membranes of pathogens, its activity is not solely membranolytic. nih.govnih.govresearchgate.net Evidence suggests that after crossing the membrane in a non-disruptive manner, the peptide may engage with intracellular targets. nih.gov

Gel retardation and fluorescence assays have demonstrated the ability of this compound to bind to plasmid DNA, suggesting that its antimicrobial and antitumor effects could stem from interference with DNA replication and other vital cellular processes. nih.govnih.govresearchgate.net However, the exact nature of this interaction and its downstream consequences remain to be fully characterized. Future research must focus on identifying specific intracellular binding partners beyond DNA and understanding how these interactions contribute to cell death. Unraveling these details will be crucial for the rational design of more potent and selective this compound analogs.

Exploring Broader Spectrum Activities and Novel Molecular Targets

This compound has demonstrated a wide range of biological activities, as detailed in the table below. Its efficacy against both Gram-positive and Gram-negative bacteria, various fungi, and even cancer cells highlights its potential as a versatile therapeutic agent. nih.govmdpi.comresearchgate.net The peptide's activity is notably resistant to physiological salt concentrations, a significant advantage over many other antimicrobial peptides. researchgate.net

Organism/Cell Type Observed Effect
Bacillus subtilisAntimicrobial activity. mdpi.com
Staphylococcus aureusAntimicrobial activity. researchgate.net
Escherichia coliAntimicrobial activity. researchgate.net
Pseudomonas aeruginosaAntimicrobial activity. researchgate.net
Candida albicansAntifungal properties. nih.gov
PC12 and Leukemia cellsAnticancer activity. researchgate.net
HeLa S3, CRC SW 480, and CCRF-CEM T cellsCytotoxicity with IC50 values of 4, 18, and 5 μM, respectively. medchemexpress.com

A significant research challenge is to explore the full extent of this compound's bioactivity and to identify novel molecular targets. For instance, its potential as an antiviral or antiparasitic agent remains largely unexplored. Furthermore, identifying the specific molecular components within different target organisms that confer susceptibility or resistance to this compound will be critical for predicting its efficacy and for engineering derivatives with enhanced or novel activities. The observation that it can also exhibit antioxidant properties further broadens its potential applications. researchgate.net

Advancements in Peptide Engineering for Enhanced Specificity and Stability

The native this compound peptide, while potent, can be improved for therapeutic applications through peptide engineering. Key goals of this engineering are to enhance its specificity for target cells, improve its stability in biological environments, and reduce any potential off-target effects.

Recent advancements have shown promise in this area. For example, the synthesis of glycosylated this compound by covalently linking N-acetylglucosamine to the peptide has been shown to increase its resistance to protease degradation. nih.gov C-terminal modifications have also been explored to modulate its activity. iiitd.edu.in Furthermore, the rational design of hybrid peptides, such as fusing a truncated version of melittin (B549807) with this compound, has been investigated to enhance antimicrobial properties while potentially reducing toxicity. bohrium.com Future research should continue to explore these and other chemical modifications, including the use of unnatural amino acids and cyclization, to create a new generation of this compound-based therapeutics with optimized performance. nih.gov

Integration of Multiscale Computational and Experimental Approaches

A synergistic approach that combines computational modeling with experimental validation is essential for accelerating our understanding of this compound. Coarse-grained and all-atom molecular dynamics (MD) simulations have already provided valuable insights into the peptide's interactions with different cell membrane systems. acs.orgresearcher.life These simulations suggest that membrane charge is the primary driver for the initial interaction, which is then reinforced by hydrophobic and van der Waals forces. acs.org

Experimental techniques such as calorimetry, circular dichroism, and fluorescence spectroscopy have been used to characterize the peptide's interaction with lipid liposomes, confirming its preferential binding to anionic lipids and its ability to permeabilize membranes. nih.govnih.govmdpi.com The integration of these computational and experimental methods allows for a more detailed, molecular-level understanding of the peptide's structure-function relationships. Future grand challenges will involve developing more predictive computational models that can accurately forecast the activity, specificity, and stability of novel this compound analogs, thereby guiding and streamlining their experimental validation.

Expanding Applications in Biomedical Materials Science

The immobilization of this compound onto the surfaces of biomedical materials represents a promising strategy for preventing device-associated infections. ntu.edu.sgrsc.org Studies have demonstrated that covalently tethering the peptide to silicon surfaces, a common material in medical implants, can confer significant antibacterial activity. ntu.edu.sgrsc.org The use of polyethylene (B3416737) glycol (PEG) spacers of varying lengths has been shown to enhance this activity. ntu.edu.sg

Another exciting avenue is the use of nanoparticles as delivery vehicles for this compound. Iron oxide nanoparticles coated with biocompatible polymers have been shown to efficiently adsorb the peptide and enhance its antimicrobial efficacy against E. coli. mdpi.comacs.org This approach not only improves the peptide's activity but also opens up possibilities for targeted delivery. mdpi.com

Future research in this area should focus on:

Developing robust and scalable methods for immobilizing this compound on a wider range of biomedical materials, including polymers and metals.

Investigating the long-term stability and efficacy of these antimicrobial coatings in clinically relevant conditions.

Exploring the potential of this compound-functionalized materials in applications such as wound dressings, catheters, and implantable sensors. cabidigitallibrary.org

The table below summarizes some of the research findings on the application of this compound in biomedical materials.

Application Key Findings
Immobilization on Silicon SurfacesCovalently immobilized Lasioglossin-III exhibits antibacterial activity, which is enhanced with increasing PEG spacer lengths. ntu.edu.sgrsc.org
Iron Oxide Nanoparticle CarrierPolymer-coated iron oxide nanoparticles enhance the antimicrobial activity of Lasioglossin-III against E. coli. acs.org
Catheter CoatingsA prototype catheter coated with this compound showed antibacterial and antibiofilm activity against urinary tract infection pathogens. cabidigitallibrary.org

Q & A

Q. What are the key mechanisms underlying Lasioglossin LL-III's antimicrobial and anticancer activities?

this compound (LL-III) exhibits dual mechanisms: membrane disruption and intracellular targeting. Biophysical studies using POPC/POPG liposomes (modeling bacterial membranes) show LL-III binds preferentially to anionic lipids, induces lipid phase separation, and permeabilizes membranes via pore formation . Simultaneously, fluorescence anisotropy experiments reveal nanomolar affinity for G-quadruplex DNA structures (e.g., human telomeres, cMyc promoters), suggesting intracellular targets in cancer cells . The unresolved question is how LL-III traverses membranes to reach intracellular targets without full membrane disintegration, as shown by differential scanning calorimetry (DSC) data .

Q. Which experimental models are commonly used to study LL-III's interactions with biological membranes?

Researchers employ:

  • Lipid vesicles : POPC (zwitterionic) and POPC/POPG (anionic) liposomes to mimic eukaryotic and bacterial membranes, respectively. Fluorescence spectroscopy (tryptophan residue emission shifts) quantifies binding affinity and lipid-phase effects .
  • Pathogenic fungi : Candida albicans and Candida tropicalis biofilms to assess antifungal activity. LL-III inhibits biofilm formation (BIC50: 0.9–58.6 µM) and disrupts mature biofilms (BEC50: 12.8–200 µM) via membrane permeabilization, validated using SYTOX Green assays .
  • Mycobacteria : Mycobacterium tuberculosis cultures, where LL-III accelerates diagnostic detection by 13.1% via hormetic growth stimulation at low concentrations .

Q. How does LL-III achieve selectivity between pathogenic and healthy eukaryotic cells?

LL-III's selectivity arises from its stronger interaction with anionic lipids (e.g., phosphatidylglycerol) abundant in bacterial and fungal membranes. For cancer cells, preferential binding to G-quadruplex DNA over duplex DNA (KD = 90 nM vs. >1 µM) and low hemolytic activity (<200 µM) contribute to specificity. POPC liposome studies confirm minimal disruption of neutral membranes, explaining low toxicity to healthy cells .

Advanced Research Questions

Q. How can computational methods optimize LL-III's therapeutic potential while minimizing hemolysis?

Machine learning (ML) approaches, such as peptide design genetic algorithms (PDGA), generate non-hemolytic analogs. For example, MAP4 fingerprint-driven PDGA screened 715,658 LL-III variants, retaining 153 candidates with predicted α-helicity, hydrophobic moment, and RNN-classified low hemolysis risk. Experimental validation identified analogs with retained antimicrobial activity and reduced cytotoxicity .

Q. What contradictions exist in LL-III's reported mechanisms of action, and how can they be resolved?

A key contradiction lies in reconciling membrane permeabilization (leakage assays ) with intracellular targeting (G-quadruplex binding ). Proposed resolutions include:

  • Time-resolved studies to determine if membrane disruption precedes intracellular entry.
  • Super-resolution microscopy to track LL-III's subcellular localization in real time.
  • Mutagenesis to decouple membrane-binding residues (e.g., tryptophan) from DNA-binding regions.

Q. What advanced biophysical techniques elucidate LL-III's interaction with nucleic acids?

  • Fluorescence anisotropy : Measures LL-III's binding kinetics to fluorescently labeled G-quadruplex DNA (e.g., FAM-Tel-23). KD values differ 13-fold between G-quadruplex (90 nM) and unstructured DNA (1,220 nM) .
  • Circular dichroism (CD) : Detects conformational changes in DNA/peptide complexes, confirming structural specificity.
  • NMR spectroscopy : Resolves atomic-level interactions, though limited by peptide aggregation at high concentrations.

Q. How does LL-III's activity vary across fungal species, and what drives resistance?

LL-III exhibits species-dependent MIC90 values: 0.8 µM for C. tropicalis vs. >3 µM for C. glabrata. Resistance in C. glabrata is not linked to efflux pumps but may involve membrane lipid composition or ergosterol-independent pathways, as shown by SYTOX Green exclusion assays .

Q. What methodologies validate LL-III's diagnostic utility in tuberculosis (TB) culture?

In slow-growing M. tuberculosis, LL-III's hormetic effect (growth stimulation at low concentrations) reduces culture positivity time from 9.10 days (control) to 8.08 days. This is quantified using BACTEC MGIT 960 systems, with growth curves analyzed via time-to-positivity (TTP) metrics .

Methodological Guidance

Q. How should researchers design experiments to study LL-III's membrane interactions?

  • Use dual-labeling assays : Combine liposome leakage (calcein release) with fluorescence anisotropy (DNA binding) to concurrently monitor membrane disruption and intracellular targeting.
  • Employ asymmetric membrane models : Incorporate inner-leaflet phosphatidylserine (DOPS) to better mimic cancer cell membranes .
  • Apply molecular dynamics (MD) simulations : Model LL-III's orientation (parallel/perpendicular) and insertion depth into lipid bilayers.

Q. What integrated strategies bridge LL-III's in vitro and in silico studies?

Combine:

  • High-throughput screening : Test synthetic analogs against diverse microbial panels and cancer cell lines (e.g., HeLa).
  • ML-driven peptide optimization : Train RNNs on DBAASP datasets to predict activity and hemolysis, then validate with PDGA-generated variants .
  • Multi-omics profiling : Transcriptomics (RNA-seq) and lipidomics (LC-MS) to identify resistance mechanisms and off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.